![molecular formula C13H15F3O B2387598 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one CAS No. 104483-68-3](/img/structure/B2387598.png)
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one
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Overview
Description
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one typically involves the introduction of a trifluoromethyl group into an organic molecule. One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. This reagent can react with carbonyl compounds under the activation of fluoride ions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is crucial for producing sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea
Uniqueness
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one is unique due to its specific structure, which combines a trifluoromethyl group with a phenyl ring and a butanone backbone. This combination imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .
Properties
IUPAC Name |
3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUGHFICDPXBOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CC=CC=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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